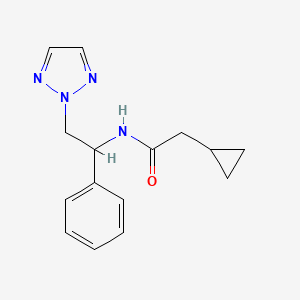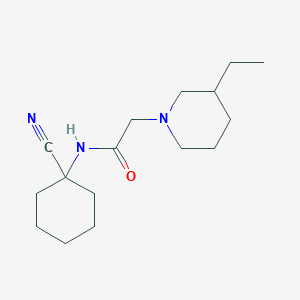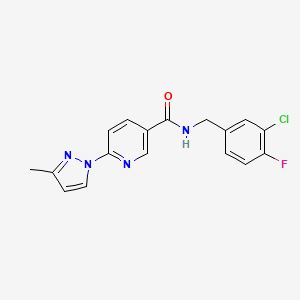![molecular formula C24H25N3O2 B2816757 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309591-57-7](/img/structure/B2816757.png)
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been found to have potential therapeutic applications in the treatment of various neurological disorders. The compound has been extensively studied in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
Mécanisme D'action
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and decreased excitability.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one has been shown to have several biochemical and physiological effects in animal models. Studies have found that the compound increases GABA levels in the brain, decreases seizure activity, and reduces anxiety-like behavior. Additionally, 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one has been found to enhance the effects of benzodiazepines, which are commonly used to treat anxiety and seizure disorders.
Avantages Et Limitations Des Expériences En Laboratoire
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one has several advantages as a research tool. The compound is highly selective for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. Additionally, 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one has been shown to be well-tolerated in animal models, which makes it a promising candidate for further preclinical studies. However, the limitations of 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one include its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the development of new analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the efficacy of 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one in the treatment of various neurological disorders in humans. Finally, the role of GABA aminotransferase inhibition in the pathophysiology of neurological disorders warrants further investigation.
Conclusion:
In conclusion, 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one is a novel GABA aminotransferase inhibitor that has potential therapeutic applications in the treatment of various neurological disorders. The compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one as a therapeutic agent.
Méthodes De Synthèse
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one can be synthesized through a series of chemical reactions involving the starting materials 2-naphthaleneacetic acid, piperidine, and 2-cyclopropyl-4,5-dihydro-1H-pyridazin-3-one. The synthesis involves several steps including esterification, amidation, and cyclization, and has been optimized to yield high purity and yield of 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one.
Applications De Recherche Scientifique
6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, addiction, and anxiety. The compound has been shown to increase GABA levels in the brain, which leads to enhanced GABAergic neurotransmission and decreased excitability. This makes 6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one a promising candidate for the treatment of epilepsy, which is characterized by excessive neuronal excitability.
Propriétés
IUPAC Name |
6-cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23-11-10-22(18-8-9-18)25-27(23)20-12-14-26(15-13-20)24(29)16-19-6-3-5-17-4-1-2-7-21(17)19/h1-7,10-11,18,20H,8-9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXMCSPMVZDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-{1-[2-(naphthalen-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2816682.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(dimethylamino)phenyl]methyl}propanamide](/img/structure/B2816687.png)
![[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]methanamine;hydrochloride](/img/structure/B2816689.png)


![N-(3-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2816692.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2816694.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2816695.png)

![methyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2816697.png)